molecular formula C18H18Cl2N2O3S B4220304 1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide

Cat. No.: B4220304
M. Wt: 413.3 g/mol
InChI Key: LIFMXGAVEYZJTA-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is prepared by chlorosulfonation of 2,5-dichlorobenzene.

    Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine in the presence of a base such as triethylamine to form the sulfonyl-piperidine intermediate.

    Amidation reaction: The sulfonyl-piperidine intermediate is further reacted with phenyl isocyanate to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring and phenyl group contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide
  • 1-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide

Comparison: 1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and reactivities, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-8-9-16(20)17(11-14)26(24,25)22-10-4-5-13(12-22)18(23)21-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFMXGAVEYZJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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